molecular formula C17H18N4O2S B3004910 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2180010-73-3

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Katalognummer B3004910
CAS-Nummer: 2180010-73-3
Molekulargewicht: 342.42
InChI-Schlüssel: MDNHNIQAQDMOFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one blocks the downstream signaling pathways that lead to the activation and proliferation of B cells, thereby inhibiting the growth of cancer cells and reducing the autoimmune response.
Biochemical and Physiological Effects:
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been shown to have potent anti-tumor and immunomodulatory effects in pre-clinical models of cancer and autoimmune diseases. In addition to its inhibitory effect on BTK, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the activation of T cells. This dual inhibition of BTK and ITK makes 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one a promising candidate for the treatment of various types of cancer and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is its high potency and selectivity for BTK and ITK, which makes it an attractive candidate for the treatment of cancer and autoimmune diseases. However, one of the limitations of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans.

Zukünftige Richtungen

There are several potential future directions for the development of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one. One of the most promising applications is in the treatment of hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one may also have potential applications in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to determine the optimal dosage, administration schedule, and safety profile of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans, as well as its potential for combination therapy with other anti-cancer and immunomodulatory agents.
Conclusion:
In conclusion, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a promising small molecule inhibitor that has shown potent anti-tumor and immunomodulatory effects in pre-clinical models of cancer and autoimmune diseases. Its high potency and selectivity for BTK and ITK make it an attractive candidate for the treatment of various types of cancer and autoimmune diseases. Further studies are needed to determine the optimal dosage, administration schedule, and safety profile of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans, as well as its potential for combination therapy with other anti-cancer and immunomodulatory agents.

Synthesemethoden

The synthesis of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves the condensation of 1-(4-hydroxypiperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one with 4-(2-amino-1,3,4-thiadiazol-5-yl)phenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in high purity.

Wissenschaftliche Forschungsanwendungen

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been extensively studied in pre-clinical models of cancer and autoimmune diseases. In a study published in Cancer Research, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one was shown to inhibit the growth of B-cell lymphoma cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Similarly, in a study published in the Journal of Immunology, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one was shown to inhibit the activation of T cells in a mouse model of multiple sclerosis, suggesting its potential use in the treatment of autoimmune diseases.

Eigenschaften

IUPAC Name

2-indol-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(11-21-8-5-13-3-1-2-4-15(13)21)20-9-6-14(7-10-20)23-17-19-18-12-24-17/h1-5,8,12,14H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNHNIQAQDMOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.